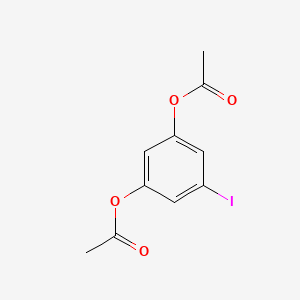
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid
Descripción general
Descripción
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of isobutyl and isopropyl groups attached to the thiophene ring, along with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and carboxylation reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-3-isopropylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-Isobutyl-3-isopropylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of isobutyl and isopropyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H18O2S |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-3-propan-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c1-7(2)5-9-6-15-11(12(13)14)10(9)8(3)4/h6-8H,5H2,1-4H3,(H,13,14) |
Clave InChI |
UQOBAOPHCVLCCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CSC(=C1C(C)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{bicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8417931.png)

![8-Methoxy-5,6-dihydrobenzo[h]cinnoline-3(2H)-one](/img/structure/B8417939.png)
![8-chloro-6-(2-chlorophenyl)-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8417943.png)



![4-[1,3]Dioxan-2-yl-butyric acid](/img/structure/B8417969.png)

